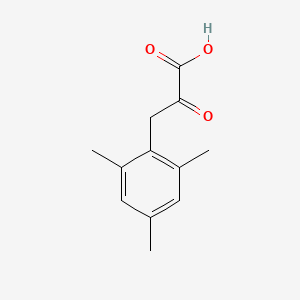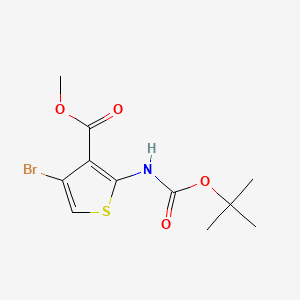
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is a thiophene derivative that has garnered interest in various fields of scientific research. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This compound, in particular, features a bromine atom and a Boc-protected amino group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting bromo compound is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts for Suzuki-Miyaura coupling reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Deprotection Reactions: The major product is the free amine derivative of the thiophene compound.
科学研究应用
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is primarily related to its role as an intermediate in organic synthesis. The bromine atom and Boc-protected amino group allow for selective reactions, enabling the synthesis of a wide range of derivatives . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
相似化合物的比较
Similar Compounds
Uniqueness
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is unique due to the presence of both a bromine atom and a Boc-protected amino group on the thiophene ring. This combination allows for versatile synthetic applications, making it a valuable intermediate in the synthesis of various biologically active and functional materials .
属性
分子式 |
C11H14BrNO4S |
|---|---|
分子量 |
336.20 g/mol |
IUPAC 名称 |
methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-7(9(14)16-4)6(12)5-18-8/h5H,1-4H3,(H,13,15) |
InChI 键 |
LNLICRNGWNPGLT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CS1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
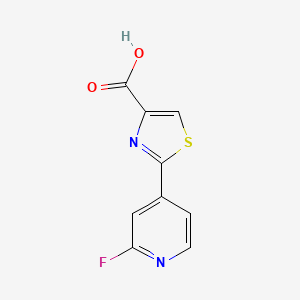
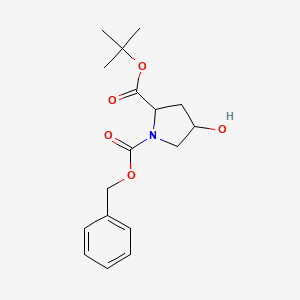
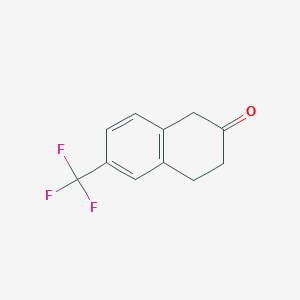
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
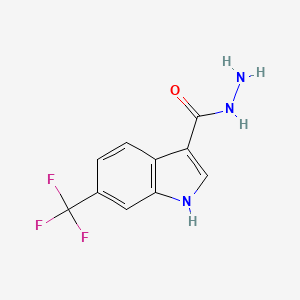
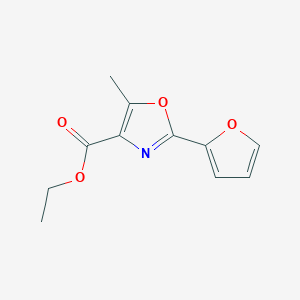

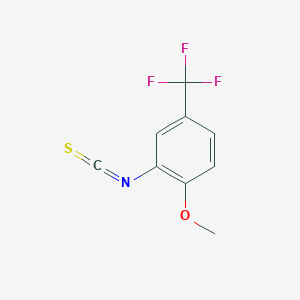
![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

